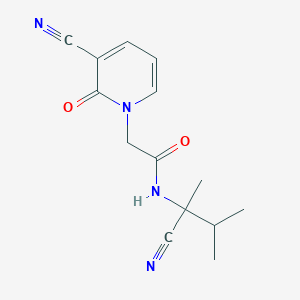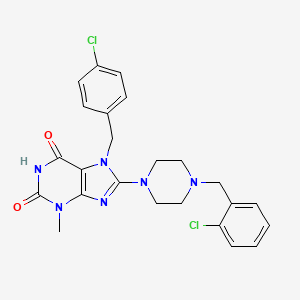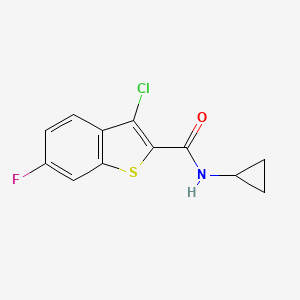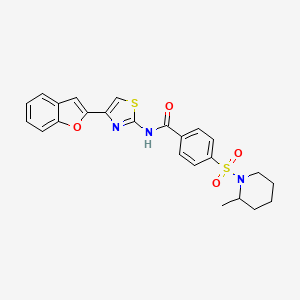![molecular formula C10H13FN2 B2507426 [1-(6-Fluoropyridin-2-yl)cyclobutyl]methanamine CAS No. 2355919-10-5](/img/structure/B2507426.png)
[1-(6-Fluoropyridin-2-yl)cyclobutyl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(6-Fluoropyridin-2-yl)cyclobutyl]methanamine: is a chemical compound with the molecular formula C10H13FN2 It is characterized by the presence of a fluoropyridine ring attached to a cyclobutyl group, which is further linked to a methanamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1-(6-Fluoropyridin-2-yl)cyclobutyl]methanamine typically involves the following steps:
Formation of the Cyclobutyl Intermediate: The cyclobutyl group can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluoropyridine Ring: The fluoropyridine ring is introduced via a nucleophilic substitution reaction, where a fluorine atom is substituted onto the pyridine ring.
Attachment of the Methanamine Group:
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the amine group may be oxidized to form corresponding oxides or imines.
Reduction: Reduction reactions can convert the fluoropyridine ring to a more reduced state, potentially altering its electronic properties.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under conditions such as reflux or in the presence of catalysts.
Major Products:
Oxidation: Formation of oxides or imines.
Reduction: Reduced fluoropyridine derivatives.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Derivatives:
Biology:
Biological Probes: It can be used as a probe in biological studies to investigate the interaction of fluorinated compounds with biological systems.
Medicine:
Pharmaceutical Research: The compound is explored for its potential therapeutic properties, including its role as a building block for drug development.
Industry:
Material Science: It is used in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which [1-(6-Fluoropyridin-2-yl)cyclobutyl]methanamine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The fluoropyridine ring can engage in hydrogen bonding or π-π interactions, while the methanamine group can form ionic or covalent bonds with target molecules. These interactions can modulate the activity of biological pathways or chemical processes.
Comparación Con Compuestos Similares
- [1-(6-Chloropyridin-2-yl)cyclobutyl]methanamine
- [1-(6-Bromopyridin-2-yl)cyclobutyl]methanamine
- [1-(6-Methylpyridin-2-yl)cyclobutyl]methanamine
Comparison:
- Fluorine Substitution: The presence of a fluorine atom in [1-(6-Fluoropyridin-2-yl)cyclobutyl]methanamine imparts unique electronic properties, making it more electronegative compared to its chloro, bromo, or methyl counterparts.
- Reactivity: The fluorinated compound may exhibit different reactivity patterns in chemical reactions due to the strong electron-withdrawing effect of fluorine.
- Biological Activity: The fluorine atom can influence the compound’s interaction with biological targets, potentially enhancing its binding affinity or selectivity.
Propiedades
IUPAC Name |
[1-(6-fluoropyridin-2-yl)cyclobutyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2/c11-9-4-1-3-8(13-9)10(7-12)5-2-6-10/h1,3-4H,2,5-7,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVVQDUBXKSZHFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CN)C2=NC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4,6-Dichloro-2-methyl-2h-pyrazolo[3,4-d]pyrimidine](/img/structure/B2507343.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-(3-methylphenyl)ethanediamide](/img/structure/B2507345.png)

![N-[(2Z)-3-(prop-2-yn-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]furan-2-carboxamide](/img/structure/B2507348.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone](/img/structure/B2507349.png)
![5-[3-(Tert-butyl)-1-(3-methylbenzyl)-1h-pyrazol-5-yl]-4-cyclohexyl-4h-1,2,4-triazole-3-thiol](/img/structure/B2507351.png)


![N-(3-methoxypropyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2507355.png)
![2-bromo-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-5-methoxybenzamide](/img/structure/B2507357.png)


![4-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carbonyl}quinolin-2-ol](/img/structure/B2507365.png)
